Indium(III) sulfide
Description
Structural Characterization of Indium(III) Sulfide
Crystallographic Properties and Phase Transitions
Tetragonal β-In₂S₃ Crystal Structure Analysis
The β-phase of In₂S₃ crystallizes in a tetragonal spinel-like structure (space group $$ I4_1/amd $$) with lattice parameters $$ a \approx 7.6 \, \text{Å} $$ and $$ c \approx 32.2 \, \text{Å} $$. This defective spinel structure features:
- Sulfur sublattice : Close-packed sulfur atoms arranged in a distorted cubic array.
- Indium coordination : Two distinct In³⁺ sites – octahedral (8c) and tetrahedral (16h) – with one-third of tetrahedral sites vacant to maintain stoichiometry.
- Ordering of vacancies : Long-range ordering of In vacancies along the $$ c $$-axis, creating a supercell structure.
Table 1: Lattice Parameters of β-In₂S₃
| Parameter | Value (Å) | Source |
|---|---|---|
| $$ a $$ | 7.61 | |
| $$ c $$ | 32.24 | |
| $$ a $$ | 7.623 | |
| $$ c $$ | 32.36 |
Polymorphic Transformations Under Thermal Stress
In₂S₃ undergoes reversible phase transitions under thermal and mechanical stress:
Thermal Phase Transitions
- β → α transition at 420°C :
- α → γ transition at 740°C :
Pressure-Induced Transitions
- β → α at 5.0 GPa : Cubic phase formation due to disordering of vacancies.
- α → γ at 10.5 GPa : Defect NaFeO₂-type structure (space group $$ R\bar{3}m $$).
Table 2: Phase Transition Temperatures and Pressures
| Transition | Trigger | Phase | Lattice Parameters |
|---|---|---|---|
| β → α | 420°C | Cubic α | $$ a \approx 10.7 \, \text{Å} $$ |
| α → γ | 740°C | Layered γ | $$ a \approx 3.8 \, \text{Å}, c \approx 9.0 \, \text{Å} $$ |
| β → α | 5.0 GPa | Cubic α | Reduced compressibility |
| α → γ | 10.5 GPa | γ-In₂S₃ | Harder than β-phase |
Defect Chemistry and Non-Stoichiometric Behavior
Sulfur Vacancy Formation Mechanisms
Sulfur vacancies ($$ V_S $$) arise due to:
- Synthesis conditions : Sulfur-deficient precursors or high-temperature annealing.
- Doping-induced strain : Substitution of larger cations (e.g., Sn³⁺) disrupts sulfur coordination.
- Surface reactivity : Oxidation or cation exchange processes during thin-film deposition.
Key Observations :
- Vacancy concentration : Directly proportional to non-stoichiometry ($$ \text{In}2\text{S}{3-x} $$).
- Electronic impact : $$ V_S $$ create defect states within the bandgap, altering optical absorption.
Cation Substitution Effects on Lattice Parameters
Cation doping alters lattice constants due to ionic radius mismatch and charge compensation:
Table 3: Impact of Cation Substitution on In₂S₃ Lattice
Critical Findings :
Properties
Molecular Formula |
In2S3 |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
sulfanylidene(sulfanylideneindiganylsulfanyl)indigane |
InChI |
InChI=1S/2In.3S |
InChI Key |
ZOMNDSJRWSNDFL-UHFFFAOYSA-N |
SMILES |
S=[In]S[In]=S |
Canonical SMILES |
S=[In]S[In]=S |
Origin of Product |
United States |
Scientific Research Applications
Photovoltaic Applications
Indium(III) sulfide as an Electron Transport Layer (ETL)
In2S3 has been explored as a potential electron transport layer in perovskite solar cells due to its excellent carrier mobility, adjustable bandgap, and thermal stability. Research indicates that In2S3 can enhance the efficiency of perovskite solar cells when used as an ETL. For instance, a study demonstrated that an In2S3 nanoflake array achieved a power conversion efficiency of 18.22% in MAPbI3 perovskite solar cells, highlighting its effectiveness in this application .
Photocatalytic Applications
Photocatalysis for Environmental Remediation
Indium sulfide exhibits promising photocatalytic properties, particularly in the reduction of CO2 and degradation of organic pollutants. It has been utilized in various photocatalytic processes due to its ability to absorb visible light effectively. A notable study reported that In2S3-based photocatalysts could achieve significant CO2 reduction rates, making them suitable for sustainable energy applications .
Table 1: Summary of Photocatalytic Performance of In2S3
| Study Reference | CO2 Reduction Rate (μmol g−1 h−1) | Remarks |
|---|---|---|
| 134 | High efficiency with zinc indium sulfide aggregates | |
| Not specified | Demonstrated potential in environmental applications |
Energy Storage Applications
Lithium-Ion Batteries
In2S3 has also been investigated for use in lithium-ion batteries due to its high theoretical capacity and favorable electrochemical properties. Research indicates that In2S3 can serve as an anode material, providing enhanced cycling stability and capacity retention compared to conventional materials .
Thermoelectric Applications
Thermoelectric Devices
The thermoelectric properties of In2S3 have made it a candidate for thermoelectric devices, which convert temperature differences into electrical voltage. Studies have shown that optimizing the doping levels and structural properties can significantly enhance the thermoelectric performance of In2S3-based materials .
Case Studies
Case Study: Indium Sulfide Nanostructures for Solar Energy Conversion
A comprehensive study focused on tailoring In2S3 nanostructures for improved solar energy conversion revealed various synthesis methods that enhance their photocatalytic efficiency. The research highlighted the role of defect engineering and doping with rare earth elements to optimize the optical properties and charge carrier dynamics .
Case Study: In2S3 in Photovoltaics
Another significant case study examined the integration of In2S3 as a buffer layer in thin-film solar cells, showing how it improves device performance by enhancing light absorption and reducing recombination losses .
Comparison with Similar Compounds
Key Properties
- Optical: High absorption coefficient (>10⁴ cm⁻¹) and low reflectance in nanostructured forms (e.g., nanorod arrays) .
- Thermal : Stable up to 1050°C, with a heat capacity comparable to gallium chalcogenides .
- Electrical : Intrinsic n-type conductivity, tunable via doping (e.g., Ni, Cu) for enhanced photoconductivity .
The table below compares In₂S₃ with structurally or functionally analogous chalcogenides:
| Compound | Crystal Structure | Bandgap (eV) | Key Applications | Toxicity | Stability |
|---|---|---|---|---|---|
| In₂S₃ | Tetragonal (β-phase) | 2.0–2.3 | Solar cells, photodetectors | Low | High |
| CdS | Hexagonal (wurtzite) | 2.4 | Legacy PV buffer layers | High | Moderate |
| Ga₂S₃ | Cubic (F-43m) | ~2.5 | Optoelectronics, sensors | Moderate | Moderate |
| AgBiS₂ | Cubic | 1.7–1.9 | Thin-film PV, photodetectors | Low | Moderate |
| InS | Rhombohedral (R-3mH) | 2.44 | Niche optoelectronics | Low | Low |
| In₆S₇ | Monoclinic | 0.93 | Infrared detectors | Low | Low |
In₂S₃ vs. CdS
- Bandgap: In₂S₃ (2.0–2.3 eV) has a slightly lower bandgap than CdS (2.4 eV), but its tunability via doping or nanostructuring enables broader spectral absorption .
- Toxicity: CdS contains carcinogenic Cd²⁺, whereas In₂S₃ is environmentally benign, driving its adoption in green technologies .
- Performance : In₂S₃-based PV cells achieve comparable efficiency (~16%) to CdS-based devices while reducing environmental risks .
In₂S₃ vs. Ga₂S₃
- Structure : Ga₂S₃ adopts a disordered cubic structure (F-43m) with vacancies, unlike the ordered tetragonal lattice of In₂S₃ .
- Optoelectronic Fit : Ga₂S₃’s wider bandgap (~2.5 eV) limits its use in visible-light applications, whereas In₂S₃’s intermediate bandgap balances absorption and charge transport .
In₂S₃ vs. Ternary Sulfides (AgBiS₂)
- Bandgap Alignment : AgBiS₂ (1.7–1.9 eV) is better suited for near-infrared applications, but In₂S₃’s higher bandgap enhances charge separation in UV-visible PV devices .
- Synthesis Complexity : AgBiS₂ requires precise stoichiometric control, while In₂S₃ can be synthesized via scalable methods like CBD .
In₂S₃ vs. Other Indium Sulfides (InS, In₆S₇)
- Bandgap Versatility : In₆S₇ (0.93 eV) and InS (2.44 eV) cover infrared and UV ranges, respectively, but lack the stability and optoelectronic balance of In₂S₃ .
- Phase Stability : β-In₂S₃ retains structural integrity under thermal stress, unlike In₆S₇, which decomposes above 400°C .
Challenges :
- Scalable synthesis of phase-pure β-In₂S₃ remains costly compared to CdS .
- Long-term stability of In₂S₃ QDs in humid environments requires encapsulation .
In₂S₃’s versatility and eco-friendliness position it as a leading material for next-generation optoelectronics, though further innovation in synthesis and doping is critical to surpass legacy compounds like CdS.
Preparation Methods
Stoichiometric Elemental Combination
The canonical method involves sealing indium metal (99.999% purity) and sulfur flakes in a 2:3 molar ratio within evacuated quartz ampoules (<10⁻³ mbar). To compensate for sulfur volatility, a 4 atomic% excess is introduced, preventing non-stoichiometric In₂S₃₋ₓ formation. The ampoule undergoes gradient heating in a two-zone furnace:
- 24 hours at 1,373 K (In melting point: 429.75 K)
- 48 hours at 1,073 K
- 48 hours at 873 K
- 96 hours at 673 K
This protocol ensures complete sulfur diffusion, yielding brick-red β-In₂S₃ with a defect spinel structure (In₀.⁶⁷□₀.³³In₂S₄). Rietveld refinement confirms a cubic Fd 3 m space group (a = 10.774 Å) at 80 K, with split tetragonal reflections indicating anisotropic thermal expansion.
Table 1: Solid-State Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| In:S Ratio | 2:3 (+4% S excess) | |
| Maximum Temperature | 1,373 K | |
| Annealing Duration | 216 hours (total) | |
| Crystal System | Cubic (β-phase) | |
| Lattice Constant | 10.774 Å |
Powder Metallurgical Processing
Polycrystalline In₂S₃ powders are alternatively synthesized via mechanical alloying, where elemental indium and sulfur are ball-milled under argon atmosphere. Subsequent annealing at 673 K for 5 hours eliminates residual strains, producing phase-pure material with 45-60 μm grain sizes. This method circumvents sulfur loss issues but requires stringent oxygen exclusion to prevent In₂O₃ formation.
Chemical Vapor Transport (CVT)
Single-crystal growth employs iodine (5 mg/cm³) as a transport agent in sealed quartz tubes. The temperature gradient (ΔT = 50 K) between source (1,073 K) and deposition zones (1,023 K) facilitates reversible iodide formation:
$$ \text{In}2\text{S}3(s) + 3\text{I}2(g) \rightleftharpoons 2\text{InI}3(g) + 3\text{S}(g) $$
Crystals exhibit trigonal twins with three domains rotated 120° about, confirmed by selected-area electron diffraction. Phase purity analysis shows 99.2% β-In₂S₃ with trace InI (0.8%) from incomplete transport.
Metathesis Reactions with Volatile Precursors
Indium(III) iodide (InI₃) reacts with sulfur vapor in a gradient reactor (300-500°C) to bypass stoichiometric limitations:
$$ 2\text{InI}3 + 3\text{S} \rightarrow \text{In}2\text{S}3 + 3\text{I}2 $$
A dual-zone configuration (lower at 400°C, upper at 200°C) removes iodine byproducts, achieving 68% yield versus 6% predicted thermodynamically. Post-annealing at 500°C reduces residual iodine to 2.1 at.%, though sulfide-iodide intermediates (InSI) persist. Energy-dispersive X-ray spectroscopy confirms 2:3 In/S ratios with 4.2% oxygen impurities from surface oxidation.
Thermal Decomposition of Organometallic Complexes
Mixed-ligand indium complexes decompose selectively to In₂S₃. For example, [In(SC₂H₄NMeSC₂H₄)₃]⁴⁺ undergoes stepwise thermolysis:
- 300°C: Ligand cleavage (61.1% mass loss)
- 350°C: In₂S₃ nucleation (29.1% loss)
- 800°C: Metallic indium formation (13% loss)
In situ EI-MS identifies gas-phase InSCl intermediates, while DFT calculations reveal HOMO-LUMO localization on aminothiolate and alkenolate ligands, respectively. The method produces nanocrystalline β-In₂S₃ with 12 nm crystallites, but carbon residues from ligands limit electrical conductivity.
Sulfurization of Metallic Indium Thin Films
DC-sputtered indium films (500 nm) on fluorine-doped tin oxide (FTO) substrates react with sulfur vapor under controlled conditions:
Table 2: Optimal Sulfurization Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 550°C | |
| Pressure | 100 Torr | |
| Duration | 2 hours | |
| S/In Ratio | 5:1 | |
| Bandgap | 2.1 eV |
Raman spectra show characteristic A₁g (306 cm⁻¹) and E₈ (243 cm⁻¹) modes, confirming β-phase dominance. Cross-sectional SEM reveals columnar growth (80-120 nm grain width) with 94% stoichiometric uniformity per EDS.
Solvothermal Synthesis
Core-shell In₂S₃@MIL-125(Ti) nanocomposites form via 24-hour reaction in dimethylformamide at 150°C. The mechanism involves:
- In³⁺ release from In(NO₃)₃
- S²⁻ generation from thioacetamide hydrolysis
- Heterogeneous nucleation on MOF surfaces
Pure In₂S₃ cores (20-30 nm) are extractable via MOF dissolution in HF, exhibiting blue-shifted absorption edges (2.4 eV) due to quantum confinement.
Q & A
Q. What are the standard synthesis methods for Indium(III) sulfide, and how do they influence its structural properties?
this compound is synthesized via methods such as solvothermal synthesis, chemical vapor deposition (CVD), and solid-state reactions. The solvothermal method, for instance, involves reacting indium precursors with sulfur sources (e.g., thiourea) in a solvent at elevated temperatures (160–200°C), producing β-In₂S₃ with a cubic spinel structure . Structural properties (e.g., crystallinity, phase purity) depend on synthesis parameters like temperature, precursor ratio, and reaction time. Characterization via X-ray diffraction (XRD) and transmission electron microscopy (TEM) is critical to validate phase purity and nanostructure morphology .
Q. Which characterization techniques are essential for analyzing In₂S₃’s optoelectronic properties?
- UV-Vis spectroscopy : Determines optical bandgap (e.g., β-In₂S₃ exhibits a tunable bandgap of 2.0–2.4 eV) .
- Photoluminescence (PL) spectroscopy : Identifies defect states and recombination mechanisms.
- X-ray photoelectron spectroscopy (XPS) : Confirms chemical composition and oxidation states (e.g., In³⁺ and S²⁻) .
- Electrical conductivity measurements : Evaluates carrier mobility, critical for photovoltaic applications.
Q. What safety protocols are recommended for handling In₂S₃ in laboratory settings?
- Personal protective equipment (PPE) : Lab coat, gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of particles .
- Spill management : Collect spilled material in sealed containers; avoid dust generation .
- Waste disposal : Classify as hazardous waste and follow institutional guidelines for metal sulfides .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bandgap values of β-In₂S₃?
Bandgap variations (2.0–2.4 eV) arise from differences in synthesis conditions, doping, or defect density. To resolve contradictions:
- Systematic parameter control : Fix variables like temperature and precursor concentration while varying one parameter (e.g., sulfur stoichiometry) .
- Cross-validation : Combine UV-Vis, PL, and ellipsometry to measure bandgap.
- Data integration : Use a matrix to compare results across studies, highlighting synthesis conditions and characterization methods (Table 1) .
Table 1 : Bandgap Variations in β-In₂S₃
| Synthesis Method | Temperature (°C) | Bandgap (eV) | Characterization Technique | Reference |
|---|---|---|---|---|
| Solvothermal | 180 | 2.2 | UV-Vis, PL | |
| CVD | 450 | 2.4 | Ellipsometry |
Q. What strategies optimize In₂S₃ for photovoltaic applications despite its charge recombination challenges?
- Doping : Introduce Cu⁺ or Al³⁺ to enhance conductivity and reduce recombination .
- Heterostructure design : Couple In₂S₃ with TiO₂ or CdS to improve charge separation.
- Defect engineering : Anneal samples in sulfur atmosphere to minimize sulfur vacancies .
- Advanced characterization : Use time-resolved PL to quantify recombination lifetimes.
Q. How should conflicting data on In₂S₃’s thermal stability be interpreted?
Discrepancies in thermal degradation temperatures (e.g., 300°C vs. 400°C) may stem from sample purity or atmospheric conditions. Methodological recommendations:
Q. What experimental designs minimize environmental contamination during In₂S₃ nanoparticle synthesis?
- Green chemistry : Use biocompatible capping agents (e.g., starch) to stabilize nanoparticles .
- Closed-system reactors : Prevent release of toxic byproducts (e.g., H₂S) during synthesis .
- Lifecycle assessment : Track sulfur and indium waste streams using ICP-MS .
Methodological Best Practices
Q. How to structure a research proposal on In₂S₃ for funding agencies?
- Background : Highlight applications in photovoltaics and catalysis, citing bandgap tunability .
- Hypothesis : Example: “Doping β-In₂S₃ with transition metals will enhance carrier mobility.”
- Methods : Specify synthesis (e.g., CVD parameters), characterization (XPS, TEM), and data analysis plans (e.g., DFT simulations) .
- Ethical considerations : Include waste management protocols .
Q. What frameworks ensure robust data interpretation in In₂S₃ studies?
- Triangulation : Validate results across multiple techniques (e.g., XRD for crystallinity, XPS for composition).
- Open data : Share raw datasets (e.g., spectroscopy files) in repositories for peer validation .
- Error analysis : Report standard deviations in measurements (e.g., ±0.1 eV in bandgap calculations) .
Q. How to present In₂S₃ research findings for publication?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
